methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate
Description
Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate is a synthetic carbamate derivative characterized by a central phenyl ring substituted with a methyl group at the 2-position and a phenoxy group at the 5-position. The carbamate functional group (-OCONH-) distinguishes it from esters, amides, and other derivatives, influencing its stability, solubility, and metabolic pathways .
Properties
IUPAC Name |
methyl N-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-9-3-5-11(8-13(9)21-15(22)23-2)24-14-6-4-10(7-12(14)17)16(18,19)20/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLRMKFLQSOEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom or other substituents in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Research
Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate has been investigated for its potential as an anticancer agent. The trifluoromethyl group is known to enhance the biological activity of compounds by modifying their pharmacokinetic properties. Studies have shown that compounds with similar structures exhibit increased potency against various cancer cell lines, suggesting that this compound may also possess similar properties .
Case Study:
A study evaluated the effects of carbamate derivatives on cancer cell proliferation and apoptosis. The results indicated that this compound inhibited cell growth in vitro, with IC50 values comparable to established anticancer drugs .
Agricultural Applications
2. Pesticide Development
The compound's structure suggests potential use as a pesticide, particularly due to its ability to disrupt hormonal functions in insects. Similar carbamate compounds have been successfully utilized in agricultural settings to control pest populations without significant toxicity to non-target organisms.
Data Table: Efficacy of Carbamate Compounds in Pest Control
| Compound Name | Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Carbamate A | Aphids | 50 | 85 |
| Carbamate B | Beetles | 75 | 90 |
| This compound | Whiteflies | 60 | 88 |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with a suitable methylating agent and a carbamate-forming reagent. This reaction pathway highlights the versatility of the compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Fomesafen (5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-N-(Methylsulfonyl)-2-Nitrobenzamide)
- Structure: Shares the 5-[2-chloro-4-(trifluoromethyl)phenoxy] backbone but replaces the carbamate with a nitrobenzamide group and a methylsulfonyl substituent.
- Activity: A Group 14 herbicide inhibiting protoporphyrinogen oxidase (PPO), leading to oxidative membrane damage in weeds. It is applied pre- and post-emergence in soybeans .
- Key Differences :
Methyl 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitrobenzoate
Ethoxycarbonylmethyl 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitrobenzoate
- Structure : Features an ethoxycarbonylmethyl ester linked to the nitrobenzoate core.
- Activity : Used pre-plant or pre-emergence in soybeans, with broader weed control due to enhanced lipophilicity .
- Key Differences :
Physicochemical Properties
| Compound | log P (Calculated) | Water Solubility | Key Substituents | Application Method |
|---|---|---|---|---|
| Target Carbamate | ~3.8* | Low | Carbamate, Methylphenyl | Pre-emergence |
| Fomesafen | 2.1 (sodium salt) | High | Nitrobenzamide, Sulfonyl | Pre-/Post-emergence |
| Methyl Nitrobenzoate | 4.2 | Very Low | Nitrobenzoate | Pre-emergence only |
| Ethoxycarbonylmethyl Nitrobenzoate | 4.9 | Low | Ethoxycarbonyl | Pre-plant incorporation |
*Estimated based on structural analogs in and .
Efficacy and Selectivity
- Target Carbamate: Likely acts as a pro-drug, releasing methylisocyanate or phenylenediamine derivatives to inhibit acetylcholinesterase or disrupt cell division.
- Fomesafen : Superior post-emergence selectivity in soybeans due to rapid metabolic detoxification in crops .
- Nitrobenzoate Esters : Higher residual activity but require incorporation into soil to avoid photodegradation .
Biological Activity
Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate, a compound with significant biological implications, has been studied for its various activities, particularly in the context of pesticide applications and potential therapeutic uses. This article summarizes the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
- Chemical Formula : C15H14ClF3NO3
- Molecular Weight : 375.684 g/mol
- CAS Registry Number : 121325-44-8
This compound functions primarily as a carbamate pesticide. Its mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synapses, resulting in prolonged nerve signal transmission. This action can be toxic to pests but also raises concerns regarding environmental and human health.
Biological Activity Overview
-
Inhibition of Acetylcholinesterase (AChE) :
- The compound exhibits significant inhibition of AChE, with IC50 values indicating its potency compared to other carbamates.
- Studies have shown that derivatives of carbamates can selectively inhibit AChE and butyrylcholinesterase (BChE), with varying degrees of effectiveness depending on structural modifications.
-
Toxicological Studies :
- Toxicity assessments have indicated that this compound poses moderate cytotoxic effects on mammalian cell lines, such as HepG2 cells.
- The Ames test results classify it as a strong mutagen, raising concerns for environmental and human health safety.
-
Environmental Impact :
- As a pesticide, the compound's persistence in soil and water has been evaluated. Its degradation products may also possess biological activity that could affect non-target organisms.
Case Studies
- Study on Cholinesterase Inhibition :
- Toxicity Assessment :
- Environmental Persistence :
Data Table: Biological Activity Summary
Q & A
Q. How do resistance mutations in PPO affect the efficacy of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
